molecular formula C6H7F3N2 B7963484 1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile

1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile

Cat. No.: B7963484
M. Wt: 164.13 g/mol
InChI Key: VGKOJPXKHKLAKM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile is a chemical compound characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which also bears a carbonitrile group

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base to facilitate the substitution reaction on the azetidine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and temperature control .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized azetidine derivatives .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The azetidine ring provides a rigid scaffold that can mimic natural substrates, making it a valuable tool in the study of enzyme mechanisms and drug-receptor interactions .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluoroethyl group and a carbonitrile group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)azetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)4-11-2-5(1-10)3-11/h5H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKOJPXKHKLAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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